GNE-781

Vue d'ensemble

Description

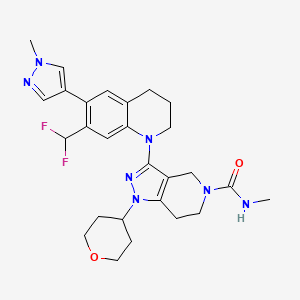

GNE-781 est un inhibiteur hautement avancé, puissant et sélectif du domaine bromodomaine de la protéine de liaison à l’élément de réponse de l’adénosine monophosphate cyclique (CBP) et de son homologue, la protéine de liaison à l’E1A adénoviral de 300 kDa (P300). Ces protéines sont impliquées dans la régulation transcriptionnelle et ont été impliquées dans le développement, le maintien ou la progression du cancer .

Applications De Recherche Scientifique

GNE-781 has several scientific research applications, including:

Oncology: This compound displays antitumor activity in acute myeloid leukemia (AML) tumor models and has been shown to decrease Foxp3 transcript levels in a dose-dependent manner

Epigenetics: As a selective inhibitor of the CBP/P300 bromodomain, this compound is used to study the role of these proteins in transcriptional regulation and chromatin modification

Immunology: This compound has been shown to impact the differentiation of regulatory T cells, which are essential for maintaining immune homeostasis and suppressing autoimmunity

Mécanisme D'action

GNE-781 exerce ses effets en inhibant le domaine bromodomaine de la CBP/P300, qui sont des acétyltransférases d’histones impliquées dans la régulation transcriptionnelle. En se liant au domaine bromodomaine, this compound empêche la CBP/P300 de s’associer à la chromatine et de la modifier par acétylation. Cette inhibition perturbe le recrutement de diverses protéines transcriptionnelles, ce qui entraîne une expression génique modifiée et une croissance tumorale réduite .

Analyse Biochimique

Biochemical Properties

GNE-781 interacts with the bromodomain of the transcriptional regulators CBP and p300 . These interactions lead to the inhibition of these proteins, which play a crucial role in gene expression programs through lysine acetylation of chromatin and transcriptional regulators .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In multiple myeloma cells, for example, this compound leads to effective cell killing . This is likely due to its ability to inhibit the activity of CBP and p300, which are critical for the establishment and activation of enhancer-mediated transcription .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the bromodomain of CBP and p300 . By binding to these domains, this compound prevents these proteins from carrying out their normal functions, leading to changes in gene expression .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given its role as an inhibitor of CBP and p300, it is likely that this compound interacts with enzymes and cofactors involved in gene expression and chromatin remodeling .

Transport and Distribution

Information about the transport and distribution of this compound within cells and tissues is not currently available. Given its role as an inhibitor of CBP and p300, it is likely that this compound interacts with transporters or binding proteins involved in these processes .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its role as an inhibitor of CBP and p300, it is likely that this compound is localized to the nucleus, where these proteins carry out their functions .

Méthodes De Préparation

La synthèse de GNE-781 implique une conception basée sur la structure et des études de relations structure-activité. L’aniline d’un composé précurseur est contrainte dans un motif de tétrahydroquinoléine afin de maintenir la puissance et d’augmenter la sélectivité. Des modifications supplémentaires ciblant des régions spécifiques du domaine bromodomaine de la CBP, telles que l’étagère LPF, la boucle BC et les régions KAc, sont apportées pour améliorer la puissance et la sélectivité . Les méthodes de production industrielle de this compound ne sont pas explicitement détaillées dans la littérature disponible.

Analyse Des Réactions Chimiques

GNE-781 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants.

Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre, souvent à l’aide de nucléophiles ou d’électrophiles

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles comme l’hydroxyde de sodium. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Oncologie : This compound présente une activité antitumorale dans les modèles tumoraux de leucémie myéloïde aiguë (LMA) et il a été démontré qu’il diminue les niveaux de transcription de Foxp3 de manière dose-dépendante

Épigénétique : En tant qu’inhibiteur sélectif du domaine bromodomaine de la CBP/P300, this compound est utilisé pour étudier le rôle de ces protéines dans la régulation transcriptionnelle et la modification de la chromatine

Immunologie : Il a été démontré que this compound a un impact sur la différenciation des cellules T régulatrices, qui sont essentielles pour maintenir l’homéostasie immunitaire et supprimer l’auto-immunité

Comparaison Avec Des Composés Similaires

GNE-781 est comparé à d’autres inhibiteurs du domaine bromodomaine, tels que :

GNE-272 : Un inhibiteur modérément puissant et sélectif du domaine bromodomaine de la CBP

I-CBP112 : Un inhibiteur de petite molécule sélectif du domaine bromodomaine de la p300/CBP.

This compound est unique en raison de sa grande puissance et de sa sélectivité pour le domaine bromodomaine de la CBP/P300, ainsi que de ses propriétés non pénétrantes dans le système nerveux central, ce qui le rend adapté aux études in vivo .

Propriétés

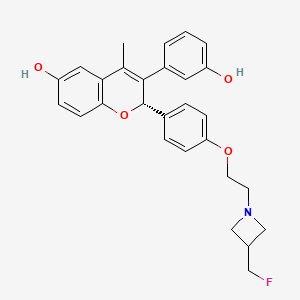

IUPAC Name |

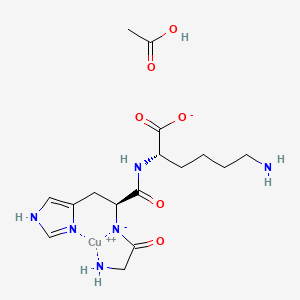

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCWHSDMJBAGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)

![1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B607618.png)

![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)